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molecular formula C10H12O B1200059 1,2,3,4-Tetrahydro-2-naphthol CAS No. 530-91-6

1,2,3,4-Tetrahydro-2-naphthol

Cat. No. B1200059
M. Wt: 148.2 g/mol
InChI Key: JWQYZECMEPOAPF-UHFFFAOYSA-N
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Patent
US06005133

Procedure details

In situ Preparation of the Compound of Formula (II) wherein R1 is ##STR10## Borane methylsulfide complex (neat, ~10M, 1.4 mL, 14 mmol) was added to a solution of cis, exo-3-amino-2-hydroxybornane [J. Chem. Soc. (C) 49 1970] (169 mg, 1 mmol) in THF (70 mL) at ambient temperature and stirred for 16 hrs. α-Tetralone (2.92 g, 19.7 mmol) as a solution in THF (10 mL) was added to the preceding solution over 1 hr, stirred for 15 min after addition was completed, cooled to 0° C., and quenched with methanol (27 mL). After stirring the quenched reaction for 18 hrs, the solvents were removed under vacuum, the residual oil was dissolved in methylene chloride (60 mL), and washed with pH 4 phosphate buffer (50 mL), water (50 mL), treated with magnesium sulfate, and the solvent was removed under vacuum to give the (R) tetralol 2.89 g (97% yield) 84% ee.
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
exo-3-amino-2-hydroxybornane
Quantity
169 mg
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
2.92 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:11][C:9](=O)[C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2]1.C1C[O:15]CC1>>[CH2:1]1[CH:11]([OH:15])[CH2:9][C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2]1

Inputs

Step One
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
exo-3-amino-2-hydroxybornane
Quantity
169 mg
Type
reactant
Smiles
Name
Quantity
70 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
2.92 g
Type
reactant
Smiles
C1CC2=CC=CC=C2C(=O)C1
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
after addition
CUSTOM
Type
CUSTOM
Details
quenched with methanol (27 mL)
STIRRING
Type
STIRRING
Details
After stirring
CUSTOM
Type
CUSTOM
Details
the quenched reaction for 18 hrs
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the solvents were removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residual oil was dissolved in methylene chloride (60 mL)
WASH
Type
WASH
Details
washed with pH 4 phosphate buffer (50 mL), water (50 mL)
ADDITION
Type
ADDITION
Details
treated with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1CC2=CC=CC=C2CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 2.89 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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